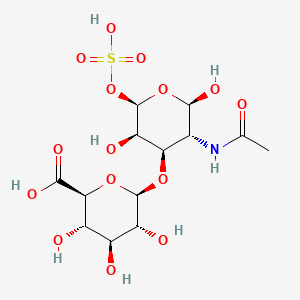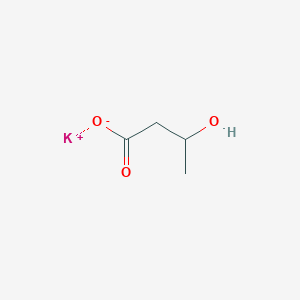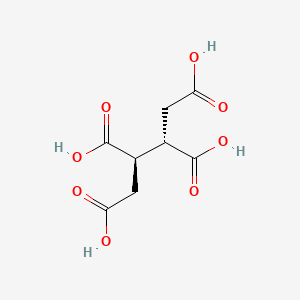
Butanetetracarboxylic acid
Vue d'ensemble
Description
Butanetetracarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H10O8 and its molecular weight is 234.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Meso-Butane-1,2,3,4-tetracarboxylic Acid, also known as trans-Butane-1,2,3,4-tetracarboxylic acid, Butanetetracarboxylic acid, or (2R,3S)-BUTANE-1,2,3,4-TETRACARBOXYLIC ACID, primarily targets cellulose fibers in cotton and other cellulosic textiles .
Mode of Action
The compound acts as a cross-linking agent , binding to cellulose fibers to form ester cross-links . This cross-linking action enhances the fabric’s crease and shrinkage resistance, improves its durability and performance .
Biochemical Pathways
The compound is involved in the cross-linking of cellulose fibers in textiles . This process improves the anti-prilling and flame retardant properties of the textiles . It is also used as a spacer in the cross-linking of titania nanoparticles to cotton .
Result of Action
The cross-linking action of meso-Butane-1,2,3,4-tetracarboxylic Acid results in enhanced fabric properties , including improved crease and shrinkage resistance, increased durability and performance, and enhanced anti-prilling and flame retardant properties .
Action Environment
The efficacy and stability of meso-Butane-1,2,3,4-tetracarboxylic Acid can be influenced by environmental factors. For instance, the compound should be prevented from entering drains, and its discharge into the environment must be avoided . Furthermore, the compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Therefore, appropriate safety measures should be taken when handling this compound .
Analyse Biochimique
Biochemical Properties
Meso-Butane-1,2,3,4-tetracarboxylic Acid plays a significant role in biochemical reactions, particularly in the crosslinking reaction with cellulose within cotton fabrics . The rate of the whole reaction depends on the rate of grafting reaction, which is related to the diffusion of free Meso-Butane-1,2,3,4-tetracarboxylic Acid in the pores of cellulose .
Cellular Effects
It is known that the compound can influence cell function by interacting with cellulose, a key component of the cell wall in plant cells .
Molecular Mechanism
The molecular mechanism of Meso-Butane-1,2,3,4-tetracarboxylic Acid involves its interaction with cellulose. The compound forms ester bonds with hydroxyl groups in cellulose, imparting excellent wrinkle-resistance to cotton fabrics .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Meso-Butane-1,2,3,4-tetracarboxylic Acid have been observed over time. The compound shows stability and does not degrade significantly over time .
Propriétés
IUPAC Name |
(2R,3S)-butane-1,2,3,4-tetracarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O8/c9-5(10)1-3(7(13)14)4(8(15)16)2-6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16)/t3-,4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAUUQHSCNMCAU-ZXZARUISSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](CC(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1703-58-8, 4534-68-3 | |
| Record name | 1,2,3,4-Butanetetracarboxylic acid, meso- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001703588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | meso-Butane-1,2,3,4-tetracarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,4-BUTANETETRACARBOXYLIC ACID, MESO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A3KY454MZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: BTCA primarily interacts with cellulose, the main component of plant cell walls, through esterification reactions. [, , , , ] This interaction forms crosslinks between cellulose chains, effectively restricting their movement. [, , , , , , ] This crosslinking leads to desirable changes in the physical properties of cellulose-based materials, such as increased wrinkle resistance, dimensional stability, and resilience. [, , , , , , , , ]
A:
Molecular Formula: C8H10O8 * Molecular Weight: 234.16 g/mol* Spectroscopic Data: * FTIR: Characteristic peaks for carboxylic acid groups (C=O stretching) and C-O stretching vibrations. [, , , , ] * NMR (1H and 13C): Provides detailed information on the hydrogen and carbon environments within the BTCA molecule. [, , ] * Mass Spectrometry (MS and LC/MS):* Useful for identifying BTCA and analyzing its purity. []
A: BTCA exhibits good compatibility with cellulose-based materials like cotton, ramie, and viscose. [, , , , , , , ] Its performance as a crosslinking agent can be influenced by factors such as:* Curing Temperature: Higher temperatures generally enhance crosslinking efficiency but can also lead to cellulose degradation. [, , , , , , , ]* Catalyst Type: Sodium hypophosphite (SHP) is commonly used, but alternatives like sodium propionate and salts of hydroxy acids have also been explored. [, , , ]* pH: The pH of the treatment solution can impact both crosslinking efficiency and fiber strength. [, , ]
A: BTCA itself is not a catalyst but a crosslinking agent. [, , ] Its reaction with cellulose is catalyzed by various compounds, primarily those that promote the formation of BTCA anhydride, the reactive species. [, , , ] The mechanism involves esterification between BTCA anhydride and the hydroxyl groups of cellulose. [, , , ] BTCA exhibits selectivity towards cellulose hydroxyl groups, particularly the primary hydroxyl group (O6-H6). []
A: Computational tools are increasingly used to understand and predict the behavior of BTCA. For instance:* Simulations: Molecular dynamics simulations can help visualize the interaction between BTCA and cellulose, providing insights into the crosslinking mechanism. []* Calculations: Quantum chemical calculations (e.g., using Gaussian software) can determine reaction kinetics and thermodynamics, offering a theoretical basis for experimental observations. []* QSAR Models: While not extensively reported for BTCA specifically, QSAR models could be developed to relate its structure to its crosslinking efficiency or other properties.
A: BTCA is generally stable under normal storage conditions. [, , ] Formulation strategies haven't been extensively explored due to its primary use as a textile finishing agent rather than a pharmaceutical.
A: Alternatives to BTCA include other polycarboxylic acids like citric acid, 1,2,3,4-cyclobutanetetracarboxylic acid (CBTC), and polyacrylic acid. [, , , , ]* Performance: BTCA generally provides superior wrinkle resistance and durability compared to citric acid. [, , ] CBTC shows promise but can have lower durability. [, ]* Cost: BTCA tends to be more expensive than citric acid but can be more cost-effective in the long run due to its higher durability. []* Impact: BTCA offers an environmentally friendlier alternative to formaldehyde-based finishing agents. [, , , , ]
ANone: BTCA research leverages standard tools and resources in chemistry and material science, including:* Spectroscopy (FTIR, NMR, MS)* Chromatography (LC, GC)* Thermal Analysis (TGA, DSC)* Microscopy (SEM, AFM)* Computational Chemistry Software (e.g., Gaussian)
A: Research on BTCA as a textile finishing agent gained momentum in the latter half of the 20th century, driven by the need for formaldehyde-free alternatives. [, ] Key milestones include:* Identification of its crosslinking ability with cellulose.* Optimization of treatment conditions and catalyst systems.* Exploration of co-reactants to enhance its effectiveness.
A: BTCA research benefits from collaborations between:* Textile Engineers: Focus on fabric properties and processing techniques. [, , , , , , , , , , , , , , , ]* Chemists: Synthesis, characterization, and understanding reaction mechanisms. [, , , , , , , ]* Material Scientists: Studying the structure-property relationships in treated materials. [, , , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


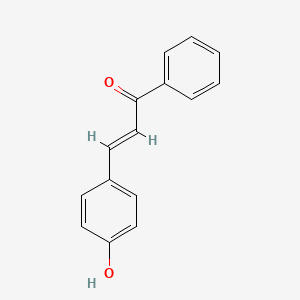
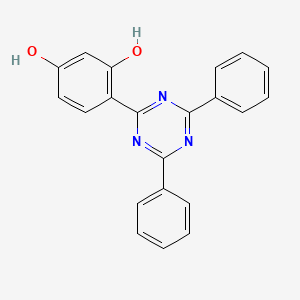
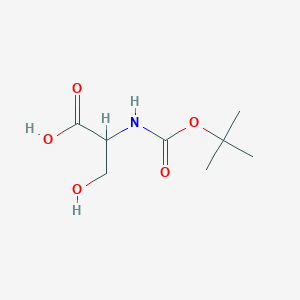

![Chlororuthenium(1+);2,4-ditert-butyl-6-[[3-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]-2,3-dimethylbutan-2-yl]iminomethyl]phenol;nitroxyl anion](/img/structure/B3028909.png)

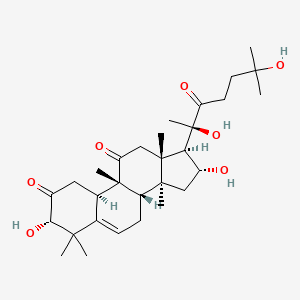
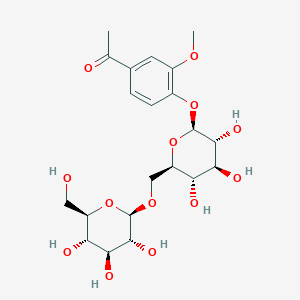
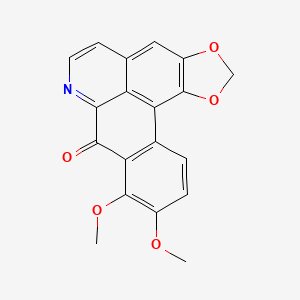
![2-[3-(3,4-Dimethoxyphenyl)prop-2-enoyloxy]butanedioic acid](/img/structure/B3028916.png)


